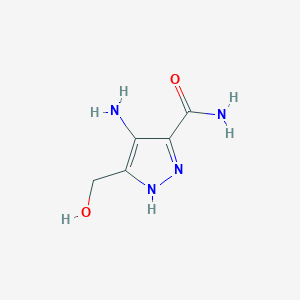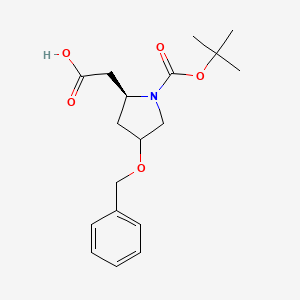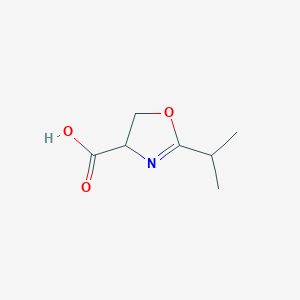![molecular formula C34H48O2P2 B12876836 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is a chiral ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two dicyclopentylphosphine groups attached to a biphenyl core, allows it to interact effectively with metal centers, enhancing the selectivity and efficiency of catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The dicyclopentylphosphine groups are introduced via a nucleophilic substitution reaction, where the biphenyl core reacts with dicyclopentylphosphine chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the stoichiometry of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used to replace methoxy groups with hydrogen.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent used, the products can vary, but typically include derivatives where the methoxy groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) exerts its effects involves its interaction with metal centers in catalytic processes. The phosphine groups coordinate to the metal center, stabilizing the transition state and enhancing the selectivity of the reaction. The biphenyl core provides a rigid framework that helps in maintaining the chiral environment, crucial for asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different structure.
®-SEGPHOS: Similar in function but has a different backbone structure.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is unique due to its specific combination of biphenyl core and dicyclopentylphosphine groups, which provide a balance of rigidity and flexibility, enhancing its effectiveness in catalytic processes.
Eigenschaften
Molekularformel |
C34H48O2P2 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
dicyclopentyl-[2-(2-dicyclopentylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C34H48O2P2/c1-35-29-21-11-23-31(37(25-13-3-4-14-25)26-15-5-6-16-26)33(29)34-30(36-2)22-12-24-32(34)38(27-17-7-8-18-27)28-19-9-10-20-28/h11-12,21-28H,3-10,13-20H2,1-2H3 |
InChI-Schlüssel |
GJEOAGMHWZMPMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2CCCC2)C3CCCC3)C4=C(C=CC=C4P(C5CCCC5)C6CCCC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)



![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)




![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)

